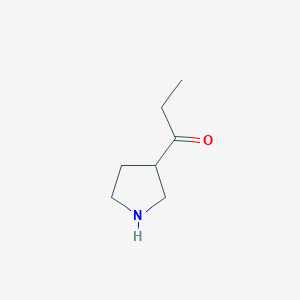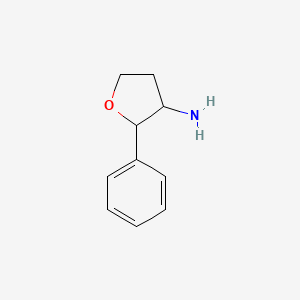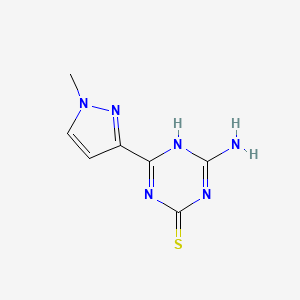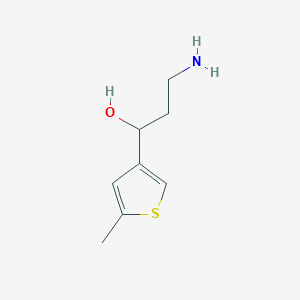
1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting an aldehyde with a methylene active compound under basic conditions. For instance, the reaction between 2-amino-1,3-thiazole and an appropriate aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide can yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be optimized by using solvent-free conditions and catalysts like silicon tetrachloride (SiCl4) to improve yield and reduce by-products. The reaction is typically conducted at elevated temperatures (100-110°C) to ensure complete conversion .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives.
Applications De Recherche Scientifique
1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
2,4-Disubstituted thiazoles: Exhibits a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.
Uniqueness: 1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one is unique due to its specific structure, which allows for versatile chemical modifications and a broad spectrum of biological activities. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
Formule moléculaire |
C7H8N2OS |
|---|---|
Poids moléculaire |
168.22 g/mol |
Nom IUPAC |
1-(2-amino-1,3-thiazol-4-yl)but-3-en-2-one |
InChI |
InChI=1S/C7H8N2OS/c1-2-6(10)3-5-4-11-7(8)9-5/h2,4H,1,3H2,(H2,8,9) |
Clé InChI |
AJZYPPDUOSJGGR-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)CC1=CSC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13162302.png)



![9-Methyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13162330.png)


